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Compound of Interest

Compound Name:
2-Fluoro-3-

(tributylstannyl)pyrazine

CAS No.: 604785-91-3

Cat. No.: B2578153

Get Quote

A Note on Availability: As of the compilation of this guide, a specific CAS number for 2-Fluoro-
3-(tributylstannyl)pyrazine is not readily found in major chemical databases. This suggests

that the compound may not be a commercially available, off-the-shelf reagent. This guide has

therefore been constructed based on established principles of organic chemistry and data from

closely related and analogous structures to provide a comprehensive resource for its synthesis

and application.

Introduction: A Potent Building Block for Modern
Synthesis
2-Fluoro-3-(tributylstannyl)pyrazine represents a highly valuable, though specialized,

reagent for organic synthesis. It synergistically combines two key structural motifs of significant

interest in contemporary drug discovery and materials science: a fluorinated pyrazine ring and

a tributylstannyl group.

The pyrazine core is a prevalent scaffold in numerous biologically active compounds and

functional materials.[1] The introduction of a fluorine atom onto this heterocyclic system can
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profoundly influence its physicochemical properties. Fluorine's high electronegativity can alter

the electronic distribution within the pyrazine ring, impacting pKa, dipole moment, and potential

intermolecular interactions.[2] In a medicinal chemistry context, fluorine substitution is a well-

established strategy to enhance metabolic stability, improve binding affinity to biological targets,

and modulate pharmacokinetic profiles.[2]

The tributylstannyl moiety designates this compound as an organostannane, a class of

organometallic reagents renowned for their utility in palladium-catalyzed cross-coupling

reactions, most notably the Stille reaction.[1][3] Organostannanes are valued for their stability

to air and moisture and their compatibility with a wide array of functional groups, making them

robust tools for the construction of complex molecular architectures.[3]

This guide provides a detailed exploration of the synthesis, predicted properties, and principal

applications of 2-Fluoro-3-(tributylstannyl)pyrazine, with a critical emphasis on the safety

protocols required for handling highly toxic organotin compounds.

Predicted Physicochemical and Spectroscopic
Properties
The following properties are predicted based on the analysis of analogous compounds such as

2-(Tributylstannyl)pyrazine and other fluorinated heteroaromatics.[4]
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Property Predicted Value

Molecular Formula C₁₆H₂₉FN₂Sn

Molecular Weight 387.11 g/mol

Appearance Likely a colorless to pale yellow liquid

Boiling Point
Expected to be >130 °C at 1 mmHg, similar to

2-(tributylstannyl)pyrazine

Solubility
Soluble in common organic solvents (THF,

Dioxane, Toluene, DMF)

¹H NMR (CDCl₃)

Signals expected for the pyrazine ring protons

and the tributyl groups. The pyrazine protons

will show coupling to fluorine.

¹³C NMR (CDCl₃)

Resonances for the pyrazine ring carbons (one

directly bonded to fluorine showing a large ¹JCF

coupling constant) and the butyl chain carbons.

¹⁹F NMR (CDCl₃)

A singlet or multiplet (depending on proton

coupling) characteristic of a fluorine atom on an

aromatic ring.

Mass Spec (ESI-MS)
A characteristic isotopic pattern for tin, with the

[M+H]⁺ peak around m/z 388.

Infrared (IR)

C-F stretching vibrations, aromatic C-H and

C=N stretching, and aliphatic C-H stretching

from the butyl groups.

Synthesis and Mechanistic Considerations
The most logical synthetic approach to 2-Fluoro-3-(tributylstannyl)pyrazine involves a two-

step sequence: the synthesis of a suitable 2-fluoropyrazine precursor followed by a

stannylation reaction. A plausible route starts from a commercially available chloropyrazine.

Proposed Synthetic Workflow
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Caption: Proposed synthesis of 2-Fluoro-3-(tributylstannyl)pyrazine.

Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 2-Fluoropyrazine from 2-Chloropyrazine

This step involves a nucleophilic aromatic substitution (halogen exchange). High temperatures

are often required.[5]

Preparation: In a dry, inert atmosphere glovebox or under a continuous flow of nitrogen, add

spray-dried potassium fluoride (3-5 equivalents) and a phase-transfer catalyst (e.g., 18-

crown-6, 0.1 equivalents) to a high-pressure reaction vessel.[6]

Solvent and Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO) followed by 2-

chloropyrazine (1 equivalent).

Reaction: Seal the vessel and heat the mixture to 120-150 °C. The progress of the reaction

should be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer

Chromatography (TLC).

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-

water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and concentrate under reduced pressure. The crude 2-fluoropyrazine can be

purified by distillation or column chromatography.

Step 2: Synthesis of 2-Fluoro-3-(tributylstannyl)pyrazine

This step utilizes directed ortho-metalation, where the fluorine atom and a ring nitrogen direct a

strong base to deprotonate the C3 position, followed by quenching with an electrophilic tin
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source.

Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere,

add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

Lithiation: Add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) dropwise to the

cooled THF. Then, add a solution of 2-fluoropyrazine (1 equivalent) in THF dropwise. Stir the

mixture at -78 °C for 1-2 hours.

Stannylation: Add tributyltin chloride (Bu₃SnCl) (1.2 equivalents) dropwise to the reaction

mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of

ammonium chloride (NH₄Cl). Extract the mixture with diethyl ether or ethyl acetate.

Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous

Na₂SO₄. After removing the solvent under reduced pressure, the crude product should be

purified by column chromatography on silica gel. Note: Organotin byproducts can be difficult

to remove. Washing the organic layer with a saturated aqueous solution of potassium

fluoride (KF) can help precipitate tin salts, aiding in purification.[7]

Core Application: The Stille Cross-Coupling
Reaction
The primary utility of 2-Fluoro-3-(tributylstannyl)pyrazine is as a nucleophilic partner in the

Stille cross-coupling reaction. This reaction forms a new carbon-carbon bond by coupling the

organostannane with an organic electrophile (typically an aryl, heteroaryl, or vinyl halide or

triflate) in the presence of a palladium catalyst.[3][8]

Catalytic Cycle of the Stille Reaction
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Caption: The catalytic cycle of the Stille cross-coupling reaction.

Detailed Experimental Protocol: Stille Coupling
This protocol describes a general procedure for coupling 2-Fluoro-3-(tributylstannyl)pyrazine
with an aryl bromide.

Preparation: In a Schlenk flask, combine the aryl bromide (1 equivalent), 2-Fluoro-3-
(tributylstannyl)pyrazine (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄

(0.05 equivalents).

Solvent and Additives: Add anhydrous and degassed solvent (e.g., toluene or DMF). In some

cases, additives like lithium chloride (LiCl) or copper(I) iodide (CuI) can accelerate the

reaction.[9]
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Reaction: Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20

minutes. Heat the mixture to 80-110 °C under a nitrogen atmosphere. Monitor the reaction's

progress by TLC or LC-MS.

Work-up: Upon completion, cool the mixture to room temperature and dilute with an organic

solvent. Wash the solution with a saturated aqueous KF solution to remove tin byproducts.

Filter the resulting precipitate.

Purification: Separate the aqueous and organic layers. Wash the organic layer with brine, dry

over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column

chromatography on silica gel to yield the desired coupled product.

Applications in Drug Discovery
The 2-fluoropyrazine moiety is a valuable heterocycle in medicinal chemistry. Its incorporation

into a lead compound can confer several advantageous properties:

Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism,

increasing the half-life of a drug.

Modulation of Basicity: The electron-withdrawing fluorine atom reduces the basicity of the

pyrazine nitrogens, which can prevent unwanted interactions with biological targets or

improve oral bioavailability.

Enhanced Binding: Fluorine can participate in favorable interactions with protein targets,

such as hydrogen bonds or dipole-dipole interactions, thereby increasing potency and

selectivity.

By using 2-Fluoro-3-(tributylstannyl)pyrazine in Stille coupling reactions, medicinal chemists

can efficiently synthesize libraries of novel compounds containing this important

pharmacophore for biological screening.

Critical Safety and Handling Protocols for Organotin
Compounds
WARNING: Tributyltin compounds are highly toxic and pose a significant health risk.[10][11]

They can be absorbed through the skin, inhalation, and ingestion.[10][12] Acute and chronic
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exposure can lead to severe health effects, including neurotoxicity, immunotoxicity, and

endocrine disruption.[10][13] Strict adherence to safety protocols is mandatory.

Safety Aspect Protocol

Engineering Controls

All manipulations involving organotin

compounds must be conducted in a certified

chemical fume hood to prevent inhalation of

vapors.[10]

Personal Protective Equipment (PPE)

Gloves: Double-gloving with nitrile gloves is

required. Change gloves immediately upon

contamination. Eye Protection: Chemical safety

goggles and a face shield are mandatory. Lab

Coat: A flame-resistant lab coat must be worn

and kept buttoned.

Handling

Use syringes and cannulas for transferring liquid

organotin reagents to minimize exposure.[10]

Avoid direct contact with skin and mucous

membranes.[14]

Spill Cleanup

In case of a small spill, absorb the material with

an inert absorbent (e.g., vermiculite). For larger

spills, evacuate the area and contact a

hazardous materials response team.

Waste Disposal

All organotin waste, including contaminated

glassware, gloves, and absorbent materials, is

considered hazardous waste.[10] It must be

collected in a dedicated, sealed, and clearly

labeled container for disposal according to

institutional and regulatory guidelines. Do not

mix organotin waste with other chemical waste

streams.[10]

Conclusion
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While likely requiring de novo synthesis, 2-Fluoro-3-(tributylstannyl)pyrazine stands out as a

powerful and versatile intermediate for organic synthesis. Its ability to introduce the valuable 2-

fluoropyrazine moiety via the robust and functional-group-tolerant Stille cross-coupling reaction

makes it a significant tool for researchers in drug discovery and materials science. The

potential benefits of this reagent are, however, intrinsically linked to the critical need for

rigorous safety measures due to the high toxicity of organotin compounds. With proper

handling and experimental design, this reagent can unlock synthetic pathways to novel and

complex molecular targets.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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